2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a 1,2,4-triazole ring, a furan ring, and a hydrazide functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . This is followed by acetal deprotection procedures to obtain the desired aldehyde, which is then isolated as a bisulfite adduct . The structures of the new compounds are characterized by FT-IR, 1D, and 2D NMR spectroscopic methods .
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the furan ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and hydrazide group may also contribute to the compound’s biological effects by interacting with cellular components and disrupting normal cellular functions .
Comparison with Similar Compounds
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the triazole, furan, and hydrazide groups in 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide contributes to its distinct properties and potential uses .
Properties
Molecular Formula |
C22H19N5O2S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C22H19N5O2S/c1-16(19-13-8-14-29-19)23-24-20(28)15-30-22-26-25-21(17-9-4-2-5-10-17)27(22)18-11-6-3-7-12-18/h2-14H,15H2,1H3,(H,24,28)/b23-16+ |
InChI Key |
QAGMBIGARBESMC-XQNSMLJCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CO4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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